(2S)-2-hydroxy-2-(3-methoxyphenyl)acetonitrile
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Overview
Description
(S)-3-Methoxymandelonitrile is an organic compound with the molecular formula C9H9NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-3-Methoxymandelonitrile can be synthesized through several methods. One common approach involves the reaction of (S)-mandelonitrile with methanol in the presence of a base, such as sodium methoxide. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the nucleophilic substitution of the hydroxyl group with a methoxy group.
Industrial Production Methods
In an industrial setting, the production of (S)-3-Methoxymandelonitrile may involve more scalable methods, such as continuous flow synthesis. This technique allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Methoxymandelonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (S)-3-methoxybenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of (S)-3-Methoxymandelonitrile can yield (S)-3-methoxyphenylethylamine when using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: (S)-3-Methoxybenzaldehyde.
Reduction: (S)-3-Methoxyphenylethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-Methoxymandelonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (S)-3-Methoxymandelonitrile exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-3-Methoxymandelonitrile: The enantiomer of (S)-3-Methoxymandelonitrile, with similar chemical properties but different biological activity.
3-Methoxybenzaldehyde: A related compound that lacks the nitrile group.
3-Methoxyphenylethylamine: A reduction product of (S)-3-Methoxymandelonitrile.
Uniqueness
(S)-3-Methoxymandelonitrile is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other related compounds. This uniqueness makes it valuable for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2S)-2-hydroxy-2-(3-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,1H3/t9-/m1/s1 |
InChI Key |
XDOJPCPGMDHJAA-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H](C#N)O |
Canonical SMILES |
COC1=CC=CC(=C1)C(C#N)O |
Origin of Product |
United States |
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